3-(3-Thienyl)acrylic acid
Overview
Description
3-Thiopheneacrylic acid, also known as (2Z)-3-(3-thienyl)acrylic acid, is an organic compound with the molecular formula C7H6O2S. It is a derivative of acrylic acid where the vinyl group is substituted with a thiophene ring.
Mechanism of Action
Target of Action
It has been observed that this compound forms complexes with manganese (mn12), specifically sulfur-containing carboxylates . These complexes are likely to play a significant role in the compound’s mechanism of action.
Mode of Action
The compound forms complexes with manganese, specifically [Mn12O12(tha)16(H2O)4], where ‘tha’ represents the 3-(3-Thienyl)acrylic acid . The formation of these complexes suggests that the compound may interact with its targets through the formation of these complexes.
Biochemical Pathways
The formation of complexes with manganese suggests that it may influence pathways involving this element or its compounds .
Result of Action
The compound’s ability to form complexes with manganese suggests that it may have an impact on processes or structures involving this element .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Moreover, it should be handled with gloves and avoided from getting in eyes, on skin, or clothing .
Biochemical Analysis
Biochemical Properties
It is known that it forms complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to form complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiopheneacrylic acid can be synthesized through various methods. One common approach involves the condensation reaction of thiophene-3-carboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of 3-thiopheneacrylic acid typically involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Thiopheneacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-3-carboxylic acid.
Reduction: Reduction of the double bond can yield 3-thiophenepropanoic acid.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 3-Thiophenepropanoic acid.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-Thiopheneacrylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Thiopheneacrylic acid can be compared with other similar compounds, such as:
Thiophene-3-carboxylic acid: Both compounds contain a thiophene ring, but 3-thiopheneacrylic acid has an additional acrylic acid moiety, which imparts different chemical reactivity and biological activity.
3-Thiophenepropanoic acid: This compound is a reduced form of 3-thiopheneacrylic acid, lacking the double bond in the acrylic acid moiety.
Thiophene-2-carboxylic acid: Another thiophene derivative with the carboxyl group at a different position on the ring, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYYUKILKRGDN-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294323 | |
Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102696-71-9, 1195-52-4 | |
Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-thienyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-(3-Thienyl)acrylic acid influence its application in material science?
A: this compound exhibits potential in creating photoresponsive materials. Its structure, featuring both a thiophene ring and an acrylic acid group, allows for the creation of liquid crystal compounds. These compounds exhibit a nematic phase, a state of matter characterized by molecules aligning themselves along a preferred direction. This alignment can be influenced by external stimuli, such as light. Research indicates that esters derived from this compound and various azophenols exhibit mesomorphic properties, specifically the nematic phase. [, ] The presence of the thiophene ring and the specific substitution pattern (3-thienyl) contribute significantly to the thermal stability of these liquid crystal compounds. []
Q2: Can this compound be used to modify surfaces for electrochemical applications?
A: Yes, this compound demonstrates the ability to self-assemble on gold surfaces, forming monolayers. [] This self-assembly stems from the interaction between the sulfur atom in the thiophene ring and the gold surface. These monolayers can then be further functionalized with molecules like ferrocene carboxylic acid, opening avenues for applications in sensors and electronic devices. []
Q3: How does the structure of this compound compare to similar compounds in terms of its impact on material properties?
A: When comparing this compound to its isomer, 3-(2-Thienyl)acrylic acid, a key difference emerges in the thermal stability of the resulting liquid crystal compounds. Esters derived from this compound consistently show higher thermal stability compared to those derived from 3-(2-Thienyl)acrylic acid. [] This difference highlights the impact of the thiophene ring's position on the overall molecular properties.
Q4: Does this compound have potential in nanotechnology?
A: Research shows that this compound can be utilized to create monolayer-protected gold nanoclusters. [] Interestingly, the presence of the acrylic acid substituent on the thiophene ring appears to hinder the aggregation often observed in thiophene-based metal nanoparticle stabilizers. [] This ability to stabilize nanoclusters without inducing aggregation makes this compound a promising candidate for various nanotechnology applications.
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